1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic compound known for its complex molecular structure
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O.ClH/c1-15-16(2)25(22-8-7-19(23)11-21(15)22)14-20(26)13-24-10-9-17-5-3-4-6-18(17)12-24;/h3-8,11,20,26H,9-10,12-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMXQPCZUWJKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCC4=CC=CC=C4C3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Disconnection of Key Structural Components
The target molecule can be dissected into two primary fragments:
- 3,4-Dihydroisoquinoline (DHIQ) : A bicyclic amine scaffold serving as the northern fragment.
- 5-Fluoro-2,3-Dimethyl-1H-indole : A halogenated indole derivative constituting the southern fragment.
The propan-2-ol linker bridges these components through nucleophilic substitution or Mitsunobu reactions, followed by hydrochloride salt formation.
Synthetic Pathways for Core Intermediates
3,4-Dihydroisoquinoline Synthesis
The DHIQ core is typically synthesized via the Schmidt reaction or Bischler-Napieralski cyclization. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one is prepared by treating 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane under methanesulfonic acid catalysis. Thionation using Lawesson’s reagent in toluene yields the corresponding thione, which is subsequently converted to hydrazone derivatives for further functionalization.
5-Fluoro-2,3-Dimethylindole Preparation
Fluorinated indoles are synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. The 5-fluoro substituent is introduced using fluorinating agents such as Selectfluor, while methylation at C2 and C3 is achieved via alkylation with methyl iodide under basic conditions.
Stepwise Synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(5-Fluoro-2,3-Dimethyl-1H-indol-1-yl)propan-2-ol
Preparation of tert-Butyl 5-Bromo-3,4-Dihydroisoquinoline-2(1H)-carboxylate
The DHIQ intermediate is protected as a tert-butyl carbamate to enhance solubility and prevent side reactions. Bromination at the C5 position is achieved using N-bromosuccinimide (NBS) in acetonitrile, yielding tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with >90% purity.
Suzuki-Miyaura Coupling for Boronic Ester Formation
The brominated DHIQ undergoes palladium-catalyzed coupling with bis(pinacolato)diboron to install a boronic ester group, enabling subsequent cross-coupling with the indole fragment. Key reaction parameters include:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 100 | |
| PdCl₂(dppf)·CH₂Cl₂ | DMF | 90 | 89 | |
| Pd₂(dba)₃/XPhos | 1,4-Dioxane | 120 | 57 |
Optimal results are obtained using Pd(dppf)Cl₂ in 1,4-dioxane at 80°C, achieving quantitative conversion. The product, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is isolated via flash chromatography (15% ethyl acetate/cyclohexane).
Coupling with 5-Fluoro-2,3-Dimethylindole
The boronic ester undergoes Suzuki coupling with 1-iodo-5-fluoro-2,3-dimethylindole in the presence of Pd(PPh₃)₄ and potassium carbonate. Reaction in dioxane/water (4:1) at 100°C for 12 hours affords the biaryl intermediate, which is deprotected using HCl in dioxane to yield the free amine.
Installation of the Propan-2-ol Linker
The amine is reacted with epichlorohydrin in ethanol under reflux to introduce the propan-2-ol spacer. Nucleophilic ring-opening of the epoxide proceeds regioselectively, with the hydroxyl group forming at the secondary carbon. The crude product is purified via recrystallization from ethanol/water (7:3).
Optimization and Scale-Up Considerations
Analytical Characterization
Spectroscopic Data
X-ray Powder Diffraction (XRPD)
The hydrochloride salt exhibits characteristic peaks at 7.8°, 15.3°, and 26.1° 2θ, confirming crystalline homogeneity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the isoquinoline nitrogen.
Reduction: Reductive amination reactions can modify its structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the indole and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might involve reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
Oxidation products may include N-oxide derivatives.
Reduction products may alter the ring structures.
Substitution reactions might yield a variety of functionalized derivatives based on the introduced groups.
Scientific Research Applications
Cholinesterase Inhibition
One of the primary applications of this compound is as a cholinesterase inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Cholinesterase inhibitors enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine. Research indicates that related compounds exhibit varying degrees of acetylcholinesterase (AChE) inhibition with IC50 values ranging from nanomolar to micromolar concentrations. This suggests a promising avenue for further development in neuropharmacology .
Anticancer Activity
The compound has shown potential anticancer activity through in vitro studies. It has been evaluated against various human tumor cell lines, demonstrating significant growth inhibition rates. For instance, similar compounds have exhibited mean GI50/TGI values indicating effective cytotoxicity against cancer cells . The mechanisms by which these compounds exert their anticancer effects may involve interference with cellular signaling pathways or induction of apoptosis.
Synthetic Routes
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride typically involves several steps:
- Synthesis of Dihydroisoquinoline Framework : This can be achieved through the Pictet-Spengler reaction.
- Indole Moiety Functionalization : Electrophilic substitution reactions are used to introduce fluorine into the indole structure.
- Coupling Reactions : The dihydroisoquinoline and indole moieties are coupled using cross-coupling techniques like Suzuki-Miyaura reactions.
- Formation of Hydrochloride Salt : The final product is obtained by introducing propan-2-ol under basic conditions followed by salt formation with hydrochloric acid .
Neuropharmacological Studies
In a study evaluating the neuroprotective effects of related isoquinoline derivatives, compounds demonstrated significant AChE inhibition alongside neuroprotective properties in animal models of Alzheimer's disease. These findings suggest that modifications to the isoquinoline structure can enhance therapeutic efficacy .
Antitumor Efficacy
Another investigation assessed the antitumor efficacy of structurally similar compounds against a panel of cancer cell lines as part of the National Cancer Institute's screening program. Results indicated that certain derivatives exhibited potent cytotoxic effects, warranting further exploration into their mechanisms and potential as therapeutic agents .
Mechanism of Action
Molecular Targets and Pathways
The compound likely interacts with specific protein targets, possibly enzymes or receptors, modulating their activity.
Pathway involvement may include inhibition or activation of signaling cascades critical in disease pathways.
Comparison with Similar Compounds
Comparison
Compared to other isoquinoline or indole derivatives, this compound’s fluorinated and dimethyl-substituted indole ring offers unique properties like enhanced binding affinity or altered pharmacokinetics.
List of Similar Compounds
1-(2-Methyl-3,4-dihydroisoquinolin-1(2H)-yl)-3-(1H-indol-3-yl)propan-2-ol
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-2-ol
1-(2-Chloro-3,4-dihydroisoquinolin-1(2H)-yl)-3-(5-fluoro-1H-indol-1-yl)propan-2-ol
This comprehensive look into 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride highlights its synthesis, reactivity, and multifaceted applications in scientific research. For any other angle you want to dive deeper into, let’s keep exploring!
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol hydrochloride . Its molecular formula is with a molecular weight of approximately 384.91 g/mol. The structure includes a dihydroisoquinoline moiety and an indole derivative, which are known for their diverse biological activities.
Cholinesterase Inhibition
One of the primary biological activities of this compound is its potential as a cholinesterase inhibitor . Inhibitors of acetylcholinesterase (AChE) are significant in the treatment of Alzheimer's disease as they enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.
Research indicates that related compounds exhibit varying degrees of AChE inhibition with IC50 values ranging from nanomolar to micromolar concentrations. For instance, some isoindoline derivatives have shown balanced inhibitory potency against both AChE and butyrylcholinesterase (BuChE), making them promising candidates for further development in neurodegenerative disease therapies .
Neuroprotective Effects
The compound also exhibits neuroprotective properties , which may be attributed to its ability to modulate inflammatory pathways in the brain. In vitro studies show that certain derivatives can inhibit pro-inflammatory cytokines in activated microglial cells, potentially mitigating neuroinflammation associated with various neurological disorders .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride suggests favorable absorption characteristics and metabolic stability. Studies indicate that modifications to its structure can enhance brain permeability and reduce metabolic degradation rates in vivo .
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., indole NH, dihydroisoquinoline CH₂ groups). provides SMILES and InChI data, which can guide peak assignments for the hydrochloride salt .
- X-ray Crystallography : demonstrates the use of single-crystal X-ray diffraction (R factor = 0.041) to resolve stereochemistry in structurally complex analogs .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular weight (e.g., C₂₀H₂₄FN₂O·HCl: MW 366.88) .
How can researchers resolve discrepancies in reported biological activity data across studies?
Advanced Research Focus
Contradictions may arise from assay variability or structural analogs. For example:
- Assay Conditions : details anti-viral assays using CO₂ incubators and specific cell lines (e.g., Vero cells). Inconsistent results could stem from differences in cell viability thresholds or incubation times .
- Structural Analogues : compares bioactivity of similar compounds (e.g., 6-fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride, similarity score 0.82) with divergent pharmacological profiles. Validate target selectivity via competitive binding assays .
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Use PubChem-derived descriptors (e.g., logP, topological polar surface area) to model blood-brain barrier permeability .
- Docking Studies : ’s SAR table identifies critical substituents (e.g., 5-fluoroindole) for receptor binding. Dock the compound into homology-modeled GPCRs (e.g., serotonin receptors) to prioritize in vitro testing .
How should researchers design stability studies under varying storage conditions?
Q. Basic Research Focus
- Accelerated Degradation : Store samples at 40°C/75% RH for 6 months (per ICH Q1A guidelines in ) .
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the propan-2-ol linker).
What methodologies validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR/Cas9 Knockout Models : Silence putative targets (e.g., 5-HT receptors) in cell lines to confirm functional dependency .
- Metabolic Profiling : ’s protocol for viral inhibition assays can be adapted to measure intracellular metabolite shifts via LC-MS .
How do structural modifications influence binding affinity and selectivity?
Q. Advanced Research Focus
- SAR Analysis : Replace the 5-fluoro group with chloro (see ’s table) and measure ΔG binding via isothermal titration calorimetry (ITC).
- Fluorescence Polarization : Quantify displacement of fluorescent ligands in receptor-binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
